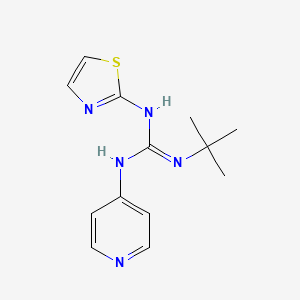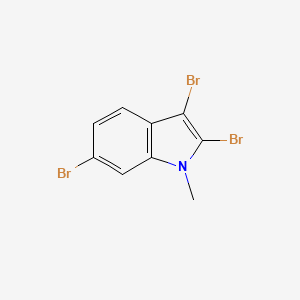
2,3,6-Tribromo-1-methyl-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Tribromo-1-methyl-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indoles are significant in various biological processes and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-1-methyl-indole typically involves the bromination of 1-methyl-indole. One common method is the sequential bromination of 1-methyl-indole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2, 3, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Tribromo-1-methyl-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position.
Nucleophilic Addition: The presence of electron-withdrawing bromine atoms can facilitate nucleophilic addition reactions at the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid), and alkylating agents.
Nucleophilic Addition: Reagents such as organolithium compounds and Grignard reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated indoles, while nucleophilic addition can produce substituted indoles with different functional groups.
Applications De Recherche Scientifique
2,3,6-Tribromo-1-methyl-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s brominated structure makes it a useful probe in studying biological processes involving halogenated indoles.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Tribromo-1-methyl-indole involves its interaction with various molecular targets and pathways. The bromine atoms can enhance the compound’s binding affinity to specific proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromo-1-methyl-indole
- 2,3,5,6-Tetrabromo-1-methyl-indole
- 2,3-Diiodo-1-methyl-indole
Comparison
2,3,6-Tribromo-1-methyl-indole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to 2,3-Dibromo-1-methyl-indole, the additional bromine atom at the 6-position can enhance its electrophilic properties. In contrast, 2,3,5,6-Tetrabromo-1-methyl-indole has an even higher degree of bromination, which can further alter its chemical and biological characteristics .
Propriétés
Numéro CAS |
70063-24-0 |
|---|---|
Formule moléculaire |
C9H6Br3N |
Poids moléculaire |
367.86 g/mol |
Nom IUPAC |
2,3,6-tribromo-1-methylindole |
InChI |
InChI=1S/C9H6Br3N/c1-13-7-4-5(10)2-3-6(7)8(11)9(13)12/h2-4H,1H3 |
Clé InChI |
VNXWBQUYRZQEEF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


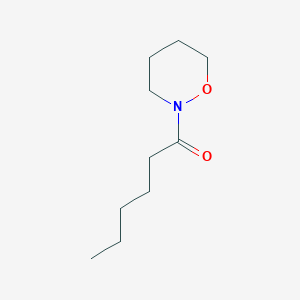

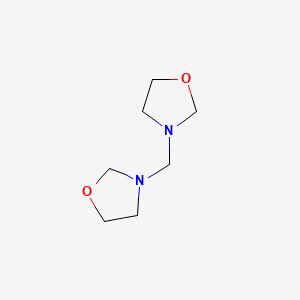
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

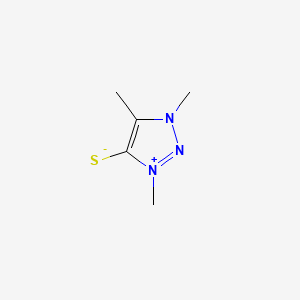
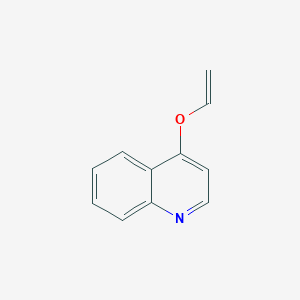

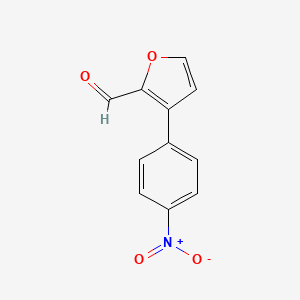
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
